3,5-Dimethyl-4-(4-nitrophenyl)isoxazole 3,5-Dimethyl-4-(4-nitrophenyl)isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13953887
InChI: InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

CAS No.:

Cat. No.: VC13953887

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole
Standard InChI InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3
Standard InChI Key IPIVGHFCNGEUJP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with methyl groups at positions 3 and 5 and a 4-nitrophenyl substituent at position 4. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilic character of the isoxazole, enabling participation in diverse reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃O₃
Molecular Weight245.24 g/mol
Melting Point214–216°C
SolubilityModerate in chloroform, DMSO

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.34 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 7.24–7.59 (m, aromatic protons) .

  • IR (KBr): Peaks at 1605 cm⁻¹ (C=N stretch), 1541 cm⁻¹ (NO₂ asymmetric stretch), and 1260 cm⁻¹ (N–O stretch) .

Synthesis and Reaction Mechanisms

Synthetic Routes

Two primary methods dominate its synthesis:

  • Nucleophilic Catalysis: Reacting 3,5-dimethyl-4-nitroisoxazole with Morita–Baylis–Hillman (MBH) carbonates under nucleophilic catalysis (e.g., dimeric cinchona alkaloids) yields allylic–allylic alkylation products .

  • Multicomponent Reactions: Electrophilic substitution on preformed isoxazole intermediates, often involving nitration and Friedel–Crafts alkylation, provides scalable access.

Table 2: Comparison of Synthetic Methods

MethodCatalystYield (%)Enantiocontrol (er)
Nucleophilic CatalysisCinchona Alkaloid 5f8498:2
Multicomponent ReactionH₂SO₄/HNO₃68N/A

Mechanistic Insights

The nucleophilic catalysis pathway proceeds via a dual activation mechanism:

  • MBH Carbonate Activation: The catalyst abstracts a proton, generating a reactive enolate intermediate (A) .

  • Isoxazole Deprotonation: The isoxazole pronucleophile forms a stabilized anion (B), which attacks intermediate A, yielding the product with high enantioselectivity .

Functionalization and Applications

Conversion to Dicarboxylic Acids

Hydrolysis of the isoxazole ring under basic conditions (e.g., NaOH) converts the compound into dicarboxylic acid derivatives, preserving stereochemistry . This transformation is pivotal for producing chiral building blocks for pharmaceuticals.

Materials Science Applications

The nitro group’s electron-deficient nature makes the compound suitable for designing nonlinear optical materials and coordination polymers.

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